Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate (CAS: 909422-39-5) is a nitrogen-containing heterocyclic compound with the empirical formula C₁₇H₂₅NO₃ and a molecular weight of 291.39 g/mol . It features a piperidine ring substituted at the 4-position with a 3-(hydroxymethyl)phenyl group and protected by a tert-butyloxycarbonyl (Boc) group. The hydroxymethyl (-CH₂OH) substituent on the phenyl ring enhances hydrophilicity, making this compound valuable in medicinal chemistry as an intermediate for drug discovery, particularly in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-14(8-10-18)15-6-4-5-13(11-15)12-19/h4-6,11,14,19H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXAWCQYCRTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein.
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein degradation. By promoting the degradation of specific target proteins, it can influence various cellular processes depending on the function of the target protein.
Pharmacokinetics
As a component of protacs, its adme properties would be expected to influence the bioavailability of the protac.
Result of Action
The result of the compound’s action is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the target protein.
Action Environment
The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular environment, and the stability of the ternary complex.
Biological Activity
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate (CAS: 909422-39-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Molecular Formula : C17H25NO3
- Molecular Weight : 291.39 g/mol
- Purity : 97%
The compound's structure features a piperidine ring substituted with a hydroxymethylphenyl group and a tert-butyl ester, contributing to its pharmacological properties.
Research indicates that this compound may exhibit multifaceted mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease (AD). In vitro studies demonstrate that it can prevent amyloid beta peptide (Aβ) aggregation, which is crucial for the pathogenesis of AD .
- Cell Viability Enhancement : In astrocyte cell cultures treated with Aβ 1-42, the compound significantly improved cell viability compared to untreated controls. This protective effect suggests its potential utility in mitigating neurotoxicity associated with amyloid pathology .
Table 1: Biological Activity Summary
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in an in vivo model of Alzheimer's disease induced by scopolamine. The results indicated that while the compound did not significantly reduce Aβ levels compared to controls, it demonstrated a trend towards decreasing β-secretase activity and improving cell viability in astrocytes exposed to toxic conditions .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences in Physicochemical Properties
Lipophilicity: The trifluoromethyl group in the dihydropyridine analog (C₁₇H₂₀F₃NO₂) increases logP compared to the hydroxymethyl-substituted compound, enhancing membrane permeability but reducing solubility . The hydroxymethyl group in the target compound improves water solubility, making it more suitable for aqueous reaction conditions .
Synthetic Accessibility :
- The target compound’s synthesis involves standard Boc protection and Suzuki coupling (for aryl groups), achieving moderate yields (e.g., 86% for the methylpentyl analog ).
- Fluorinated analogs (e.g., CAS 159635-49-1) require specialized reagents like n-butyllithium and sulfuryl chloride, complicating scalability .
Trifluoromethyl groups improve metabolic stability by resisting oxidative degradation, a feature absent in the hydroxymethyl variant .
Q & A
Q. What synthetic routes are recommended for synthesizing Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by functionalization. For analogous compounds, coupling reactions using tert-butyl carbamate under anhydrous conditions (e.g., DMF or THF as solvents) and catalysts like DMAP are critical. Reaction temperatures range from 20°C to 80°C, with intermediates purified via column chromatography. Monitoring via TLC or HPLC ensures stepwise progression .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (silica gel) prevent moisture-induced degradation of the Boc group. Avoid exposure to light and humidity, as these can hydrolyze the ester moiety. Regular stability testing under accelerated conditions (40°C/75% RH) is advised .
Q. What safety protocols are essential for laboratory handling?
Based on similar tert-butyl piperidine derivatives, this compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation). Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data on reaction yields during optimization?
Low yields often arise from incomplete coupling or side reactions. Systematic optimization includes:
- Adjusting stoichiometry (1.2–1.5 equivalents of coupling agents).
- Using anhydrous solvents and catalysts (e.g., DMAP).
- Monitoring reactions in real-time via in-situ IR or NMR. Purification via recrystallization or preparative HPLC minimizes losses. Comparative analysis of reaction conditions (e.g., solvent polarity, temperature) helps identify bottlenecks .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- NMR (¹H, ¹³C): Confirms molecular structure and regiochemistry.
- HPLC: Assesses purity (>95%) and detects impurities.
- Mass spectrometry: Validates molecular weight (e.g., ESI-MS).
- Elemental analysis: Verifies composition (C, H, N). Residual solvents should be quantified via GC-MS per ICH guidelines .
Q. What strategies improve scalability from milligram to gram quantities?
- Heat and mixing management: Transition to flow chemistry for exothermic reactions.
- Solvent substitution: Replace hazardous solvents (e.g., DCM) with ethyl acetate.
- Pilot testing: Incremental scale-up (10% increments) identifies risks.
- Quality control: Batch-wise HPLC ensures consistency .
Q. How can metabolic or degradation pathways be studied under physiological conditions?
- Simulated biofluids: Expose the compound to gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- LC-MS analysis: Identifies degradation products (e.g., Boc group hydrolysis to piperidine).
- Stability-indicating methods: Gradient HPLC monitors degradation kinetics .
Data Contradiction Analysis
Q. How should conflicting toxicity data from different sources be addressed?
- Validate via in vitro assays: Conduct MTT assays on cell lines to assess cytotoxicity.
- Compare GHS classifications: Cross-reference SDS data from multiple suppliers (e.g., Key Organics vs. Kishida Chemical) for consistency in hazard codes (e.g., H302, H312) .
Methodological Recommendations
Q. What purification methods are optimal for intermediates and final products?
- Flash chromatography: Separates polar intermediates using silica gel and gradients of ethyl acetate/hexane.
- Recrystallization: Enhances purity of the final product using ethanol/water mixtures.
- Preparative HPLC: Resolves closely related impurities with C18 columns and acetonitrile/water mobile phases .
Q. How can reaction mechanisms be elucidated for this compound?
- Isotopic labeling: Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange.
- Computational modeling: DFT calculations (e.g., Gaussian) predict transition states and reaction pathways .
Stability and Reactivity
Q. What conditions accelerate decomposition, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
